Methyl 4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a fluorobenzyl group, and a quinoline core
Preparation Methods
The synthesis of METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the bromine atom: This step can be performed using bromination reactions, where a bromine source such as N-bromosuccinimide (NBS) is used.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with a fluorobenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with other similar compounds, such as:
METHYL 4-{3-[(4-FLUOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
METHYL 4-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: Another similar compound with a different substitution pattern, which may affect its reactivity and applications.
The uniqueness of METHYL 4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23BrFNO4 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
methyl 4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H23BrFNO4/c1-14-22(25(30)31-2)23(24-19(28-14)7-4-8-20(24)29)18-12-16(26)9-10-21(18)32-13-15-5-3-6-17(27)11-15/h3,5-6,9-12,23,28H,4,7-8,13H2,1-2H3 |
InChI Key |
SEMNYMSEZBKILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
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